molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1278378
CAS No.: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Description

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the azidation of a precursor compound, such as 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The reaction is usually performed in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 86499-24-3
  • Structure : The compound features a seven-membered ring structure with nitrogen and oxygen atoms, contributing to its reactivity and potential applications in click chemistry.

Chemistry

3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its azido group can be utilized in various chemical transformations:

  • Click Chemistry : The azido group is reactive towards alkynes, facilitating the formation of stable triazole rings.
  • Substitution Reactions : The azido group can be substituted with other functional groups under appropriate conditions, allowing for the creation of diverse derivatives.

Biology

Research indicates that this compound may possess bioactive properties:

  • Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent.
  • Anticancer Properties : Research is ongoing to investigate its efficacy against various cancer cell lines.

Medicine

The compound shows promise in drug development:

  • Enzyme Inhibitors : It is being studied for its potential use in designing inhibitors for specific enzymes involved in disease pathways.
  • Therapeutic Applications : Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : The compound is explored for developing new materials with specific properties such as polymers and coatings.
  • Pharmaceutical Development : Its derivatives are being investigated for their potential use in pharmaceuticals.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains.
Anticancer ResearchShowed cytotoxic effects on cancer cell lines in vitro.
Drug DevelopmentPotential as an enzyme inhibitor was highlighted through structure-activity relationship studies.

Mechanism of Action

The mechanism of action of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the azido group, making it less reactive in certain chemical reactions.

    3-Amino-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of an azido group, leading to different reactivity and biological activity.

    3-Hydroxy-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a hydroxy group, which affects its solubility and reactivity.

Uniqueness

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials .

Biological Activity

Overview

3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 86499-24-3) is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. Its unique azido group contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential in drug development.

Property Details
Molecular FormulaC₁₀H₁₀N₄O
Molecular Weight202.21 g/mol
CAS Number86499-24-3
StructureStructure

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, leading to the formation of stable triazole rings. This property allows the compound to modulate biological activity through pathways that involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic processes.
  • Receptor Activation : It can also activate certain receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating:

  • Cytotoxic Effects : The compound induces apoptosis in cancer cells through the activation of caspases.
  • Inhibition of Cell Proliferation : It significantly reduces the proliferation rate of cancer cells by modulating cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.
  • Anticancer Screening :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Results : Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer potential.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for:

  • Development of Antimicrobial Agents : Its unique structure may lead to novel antibiotics.
  • Cancer Therapeutics : The compound's ability to induce apoptosis makes it a candidate for further development as an anticancer drug.

Q & A

Q. What are the optimized multi-step synthetic routes for 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound typically involves cyclization reactions or azide incorporation via nucleophilic substitution. A common approach includes:

Ring Formation : Cyclization of precursor amines or carboxylic acids under acidic or basic conditions (e.g., using POCl₃ or NaH) .

Azide Introduction : Substitution of a leaving group (e.g., halide) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .

Purification : Chromatography (HPLC or flash column) to isolate the product, with yields ranging from 40% to 65% depending on steric hindrance and solvent polarity.
Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact azide stability and regioselectivity. For example, elevated temperatures may lead to undesired side reactions like Staudinger reductions .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in 3-azido derivatives of benzazepines?

Basic Research Focus

  • ¹H/¹³C NMR : The azido group (N₃) induces deshielding of adjacent protons (δ 3.5–4.5 ppm for CH₂N₃) and carbons (δ 50–60 ppm). Coupling patterns distinguish axial vs. equatorial conformations in the tetrahydroazepine ring .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the azide moiety, critical for confirming the absence of dimerization or decomposition (e.g., bond lengths ~1.10–1.15 Å for N=N bonds) .
    Data Interpretation : Compare experimental results with density functional theory (DFT) calculations to validate electronic effects on azide reactivity .

Q. What theoretical frameworks guide the design of 3-azido-benzazepines for targeted biological activity?

Advanced Research Focus

  • Molecular Docking : Align the azide group with enzymatic active sites (e.g., kinases or proteases) using software like AutoDock Vina. The azide’s electron-deficient nature enhances hydrogen bonding with catalytic residues .
  • Pharmacophore Modeling : Prioritize compounds where the azide acts as a hydrogen-bond acceptor, validated by QSAR studies correlating logP values (<2.5) with cellular permeability .
    Contradictions : Some studies report azides as metabolic liabilities (e.g., CYP450-mediated reduction), necessitating pro-drug strategies to balance reactivity and stability .

Q. How do stability studies address contradictions in the compound’s reactivity under physiological conditions?

Advanced Research Focus

  • Degradation Pathways :
    • Hydrolysis : Azides hydrolyze to amines in acidic environments (pH <3), monitored via LC-MS.
    • Thermal Decomposition : Differential scanning calorimetry (DSC) reveals exothermic peaks above 120°C, indicating risk of explosive decomposition .
  • Mitigation Strategies :
    • Lyophilization to reduce hydrolytic degradation.
    • Co-crystallization with cyclodextrins to enhance thermal stability .

Q. What advanced computational methods predict the regioselectivity of azide-alkyne cycloadditions (Click Chemistry) with this compound?

Advanced Research Focus

  • DFT Calculations : Compare activation energies for 1,3-dipolar cycloadditions with terminal alkynes. Azide’s electron-withdrawing effects lower transition-state energy by 10–15 kcal/mol .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems (e.g., THF vs. DMSO) .

Q. How do impurities in synthetic batches impact pharmacological profiling, and what analytical techniques ensure quality control?

Advanced Research Focus

  • Common Impurities :
    • Des-azido analogs : Formed via incomplete substitution (detected by HPLC retention time shifts).
    • Oxidative Byproducts : Identified via high-resolution MS (e.g., m/z +16 corresponding to N-oxide formation) .
  • QC Protocols :
    • USP guidelines for impurity thresholds (<0.5% for individual impurities, <2.0% total) using validated HPLC methods with UV detection at 254 nm .

Q. What methodologies reconcile discrepancies in reported cytotoxicity data across cell lines?

Advanced Research Focus

  • Experimental Design :
    • Standardize assays (e.g., MTT vs. ATP luminescence) and cell passage numbers.
    • Control for azide reduction by cellular thiols (e.g., glutathione) using LC-MS metabolite profiling .
  • Statistical Analysis : Apply ANOVA to differentiate batch effects vs. biological variability, with p<0.05 thresholds .

Q. How can AI-driven process simulation optimize large-scale synthesis while minimizing hazardous intermediates?

Advanced Research Focus

  • COMSOL Multiphysics : Model heat transfer and azide decomposition risks in continuous-flow reactors.
  • AI Workflows :
    • Bayesian optimization to refine reaction parameters (temperature, flow rate).
    • Predict solvent waste reduction by >30% via green chemistry algorithms .

Properties

IUPAC Name

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYKDYEFKYENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448802
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-24-3
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (15.9 g, 0.08 mol) and sodium azide (6.36 g, 0.10 mol) in dimethylsulfoxide (320 ml) was maintained at 80° C. under an atmosphere of nitrogen for 3 hours. At this time, the IR spectrum of an aliquot showed a strong peak at 2150 cm-1 characteristic of the azide group. The reaction mixture was poured into 1000 ml of ice/water and the suspension was stirred for 30 min. The solid was filtered off, washed with water (250 ml) and dried to give 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 142°-5°.
Quantity
15.9 g
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6.36 g
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320 mL
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ice water
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1000 mL
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reactant
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Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,873,235, W. H. Parsons et al. describes the synthesis of 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one by reacting 3-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, which is synthesized by bromination of 1-tetralone, followed by reaction with sodium azide to form 3-azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. Subsequent hydrogenation of the azido group e.g. by reaction with sodium cyanoborohydride or in the presence of hydrogen on a suitable catalyst leads to 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.
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Synthesis routes and methods III

Procedure details

To a solution of 36.7 g (128 mmol) of 3-Iodo-2,3,4,5-tetrahydro-1H-[1]-benzazapin-2-one in 200 mL of dimethylformamide was added 9.97 g (153 mmol) of sodium azide. After 3 h, the mixture was poured into 800 mL of ice water and the precipitate collected on a filter. After washing the solid successively with water, 3% aqueous sodium bisulfite, and water, the product was dried under vacuum to give 21.5 g (83%) of a tan powder. 1H NMR (300 MHz, CDCl3) d 8.91 (1H, bs), 7.4-7.0 (4H, m), 3.89 (1H, t, J=9 Hz), 2.97 (1H, m), 2.73 (1H, m), 2.52 (1H, m), 2.32 (1H, m).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

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